![molecular formula C23H23N3O4 B2553101 N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-34-6](/img/no-structure.png)

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

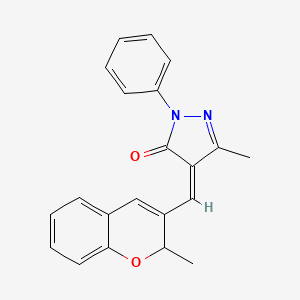

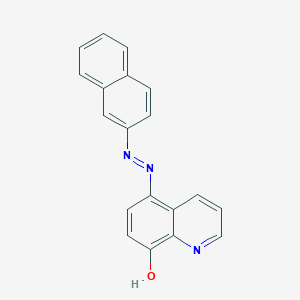

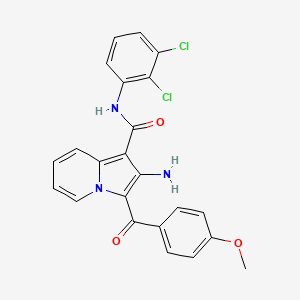

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.

BenchChem offers high-quality N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifolate and Antitumor Activity

Compounds with structural similarities to N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide have been synthesized to investigate their antifolate and antitumor properties. These compounds, designed to incorporate a methyl group at specific positions and conformational restrictions, have shown increased inhibitory potency against recombinant human DHFR and tumor cell growth inhibition in culture. The addition of a 9-methyl group and conformational restrictions in the bridge region have been found to enhance the compound's potency, suggesting their potential as effective antitumor agents (Gangjee et al., 2000).

Dual Inhibition of TS and DHFR

Research on classical antifolates containing a furo[2,3-d]pyrimidine ring system, including compounds with N-9 methyl analogues, has highlighted their potential as dual inhibitors of TS and DHFR. These compounds were synthesized with the aim of inhibiting these enzymes and were evaluated for their antitumor activities. The findings indicate moderate to good DHFR inhibitory activity and significant cytotoxicity toward various tumor cell lines, underscoring their potential as antitumor agents and dual enzyme inhibitors (Gangjee et al., 1994).

Binding Affinity for Peripheral Benzodiazepine Receptors

A new class of compounds, including N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, has been developed as azaisosters of known compounds, showing high affinity and selectivity for peripheral benzodiazepine receptors (PBR) over central benzodiazepine receptors (CBR). These compounds have been tested for their ability to stimulate steroid biosynthesis, revealing some as potent stimulators of pregnenolone formation in rat cells, indicating their potential for further exploration in neuroinflammation and other PBR-related pathologies (Selleri et al., 2001).

Propiedades

Número CAS |

877657-34-6 |

|---|---|

Nombre del producto |

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

Fórmula molecular |

C23H23N3O4 |

Peso molecular |

405.454 |

Nombre IUPAC |

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H23N3O4/c1-4-24(5-2)19(27)14-25-20-17-8-6-7-9-18(17)30-21(20)22(28)26(23(25)29)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3 |

Clave InChI |

MLNSWZSVIXPTEX-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)